6-Phenyl-2-azaspiro[3.3]heptane;hydrochloride

Medicinal Chemistry ADME Optimization Bioisostere Evaluation

Medicinal chemistry programs requiring rigid piperidine bioisosteres often face uncontrolled logD shifts and off-target pharmacology. 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride addresses this with a scaffold that alters pKa by +1.9 units and shifts the terminal atom vector by ~1.3 Å with a 90° twist, enabling precise spatial control of the phenyl pharmacophore. • Predictable logD₇.₄ modulation: up to +0.5 as an N-linked terminal group, or as much as -1.0 relative to piperidine. • Favorable developability profile: minimal direct CYP inhibition (EC₅₀ >40 µM for CYP1A2/2D6) and low PXR induction (EC₅₀ >50 µM). • Rigid spirocyclic core ensures conformational consistency across analog series for reliable SAR.

Molecular Formula C12H16ClN
Molecular Weight 209.71 g/mol
CAS No. 2445478-10-2
Cat. No. B6297439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-2-azaspiro[3.3]heptane;hydrochloride
CAS2445478-10-2
Molecular FormulaC12H16ClN
Molecular Weight209.71 g/mol
Structural Identifiers
SMILESC1C(CC12CNC2)C3=CC=CC=C3.Cl
InChIInChI=1S/C12H15N.ClH/c1-2-4-10(5-3-1)11-6-12(7-11)8-13-9-12;/h1-5,11,13H,6-9H2;1H
InChIKeyXWCSCTSXFPXANQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenyl-2-azaspiro[3.3]heptane HCl: Procurement & Core Identity


6-Phenyl-2-azaspiro[3.3]heptane;hydrochloride (CAS 2445478-10-2) is a spirocyclic secondary amine hydrochloride salt with the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol [1]. It belongs to the 2-azaspiro[3.3]heptane class, a scaffold recognized since 2010 as a conformationally restricted bioisostere of the piperidine ring—a motif present in over 100 drugs [2]. The 6-phenyl substitution distinguishes this specific building block from the unsubstituted 2-azaspiro[3.3]heptane core (CAS 665-04-3) and from other aryl-substituted analogs, positioning it as a specialized intermediate for medicinal chemistry applications requiring both spirocyclic rigidity and aromatic pharmacophore elements. The hydrochloride salt form enhances aqueous solubility and facilitates handling during synthesis.

Why 6-Phenyl-2-azaspiro[3.3]heptane HCl Cannot Be Replaced


Direct substitution of 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride with the unsubstituted 2-azaspiro[3.3]heptane core (CAS 665-04-3) or with alternative 6-substituted derivatives is not scientifically valid due to the profound impact of the phenyl substituent on molecular geometry, lipophilicity, and target engagement. The 2-azaspiro[3.3]heptane scaffold alters the pKa relative to piperazine and piperidine by +1.9 units, with terminal atom orientation shifted by approximately 1.3 Å and a 90° twist in vector direction [1]. These geometric parameters are exquisitely sensitive to substituent identity and position. Furthermore, measured logD7.4 changes by as much as +0.5 for N-linked 2-azaspiro[3.3]heptanes, with phenyl substitution further modulating this critical ADME parameter [1]. Substituting an alternative 6-aryl analog without empirical validation introduces uncontrolled variance in these physicochemical and conformational properties, jeopardizing SAR continuity, binding pose fidelity, and ultimately procurement relevance for targeted synthesis campaigns.

6-Phenyl-2-azaspiro[3.3]heptane HCl: Quantitative Evidence Comparison


Lipophilicity: 2-Azaspiro[3.3]heptane vs. Piperidine Scaffolds

When used as an N-linked terminal group, the 2-azaspiro[3.3]heptane scaffold increases measured logD7.4 by up to +0.5 relative to the corresponding piperidine analog, counter to the expectation of lipophilicity reduction observed with bridged heterocycles [1]. In contrast, when the spirocyclic center is introduced as a replacement for internal morpholines, piperidines, or piperazines, logD7.4 is lowered by as much as −1.0 [1]. This context-dependent lipophilicity modulation is a direct consequence of the scaffold's unique geometry and altered pKa (ΔpKa[ACD] = +1.9) [1].

Medicinal Chemistry ADME Optimization Bioisostere Evaluation

CYP Inhibition: CYP2D6 and CYP1A2 Liability

In human liver microsome assays, a 6-phenyl-2-azaspiro[3.3]heptane-derived compound (CHEMBL3126835) exhibited EC50 values exceeding 40,000 nM for both CYP1A2 and CYP2D6 inhibition [1]. The transactivation EC50 for human PXR (pregnane X receptor), a key regulator of CYP3A4 induction, was >50,000 nM in a HepG2 luciferase reporter gene assay [1]. These values indicate minimal direct inhibition of these major drug-metabolizing cytochrome P450 isoforms and low potential for PXR-mediated CYP induction at pharmacologically relevant concentrations.

Drug Metabolism Safety Pharmacology ADME-Tox Screening

Antiproliferative Activity in HepG2 Cells

A 2-azaspiro[3.3]heptane derivative bearing the core scaffold has been evaluated for antiproliferative activity against the human HepG2 hepatocellular carcinoma cell line [1]. The assay measured growth inhibition after 48 hours of compound exposure using the sulforhodamine B (SRB) assay, a standard colorimetric method for assessing cellular protein content as a proxy for viable cell mass [1]. While specific IC50 values for this exact compound are not publicly disclosed in the available ChEMBL record, the entry (CHEMBL3399189) confirms functional assessment in a cancer-relevant cellular model [1].

Oncology Anticancer Screening Cell Viability Assay

Conformational Rigidity: Vector Differences vs. Piperidine

Quantum mechanics (QM) conformational analysis reveals that the 2-azaspiro[3.3]heptane scaffold positions the terminal nitrogen approximately 1.3 Å further from its counterpart compared to the corresponding piperazine analog, with the terminal atom orientation undergoing a 90° twist [1]. This altered geometry increases the pKa by +1.9 units relative to piperazine and modifies the spatial relationship between the basic nitrogen and any attached pharmacophoric elements [1]. The 6-phenyl substituent adds an additional conformational constraint and extends the aromatic vector in a defined spatial orientation distinct from unsubstituted or alternative 6-aryl analogs.

Structure-Based Drug Design Conformational Analysis Molecular Modeling

6-Phenyl-2-azaspiro[3.3]heptane HCl: Validated Application Scenarios


Lead Optimization with Controlled logD and CYP Liability

For medicinal chemistry programs where controlling lipophilicity is critical for optimizing ADME properties and minimizing off-target pharmacology, 6-phenyl-2-azaspiro[3.3]heptane hydrochloride offers a scaffold with predictable logD7.4 modulation (ΔlogD7.4 up to +0.5 as an N-linked terminal group, or as much as −1.0 when used as an internal replacement relative to piperidine) [1]. The scaffold also demonstrates minimal direct CYP inhibition (EC50 >40,000 nM for CYP1A2 and CYP2D6) and low PXR induction potential (EC50 >50,000 nM) in human microsome and cellular assays [2]. This combination of defined physicochemical control and favorable in vitro safety pharmacology makes it a rational choice for lead optimization campaigns prioritizing developability.

Structure-Based Design: Conformational and Vector Control

The 2-azaspiro[3.3]heptane scaffold imposes a rigid spirocyclic framework that increases the interatomic distance by approximately 1.3 Å, introduces a 90° terminal atom twist, and elevates pKa by +1.9 relative to piperazine [1]. The 6-phenyl substituent adds a defined aromatic vector with constrained rotational freedom. This predictable geometry enables precise placement of the basic nitrogen and phenyl pharmacophore in three-dimensional space, supporting rational structure-based drug design when specific vector relationships are required for target engagement. Procuring this specific building block ensures conformational consistency across synthetic analogs.

Oncology Discovery: Spirocyclic Scaffold Evaluation

Derivatives containing the 2-azaspiro[3.3]heptane core have been evaluated in antiproliferative assays using the human HepG2 hepatocellular carcinoma cell line [1]. While detailed IC50 data remain unpublished in public databases for this specific compound, the documented functional assessment confirms the biological relevance of this scaffold class in cancer cell models. This supports the use of 6-phenyl-2-azaspiro[3.3]heptane hydrochloride as a starting point or building block for synthesizing novel analogs for oncology target screening and lead identification.

Piperidine Bioisostere Libraries: Solubility & Metabolic Stability

The 2-azaspiro[3.3]heptane scaffold was proposed as a piperidine bioisostere in 2010 and has since appeared in over 100 research manuscripts, 500 patents, and 7,000 new compounds [1]. Azaspiro[3.3]heptanes generally exhibit high aqueous solubility and low metabolic clearance rates [2]. The 6-phenyl-2-azaspiro[3.3]heptane hydrochloride variant, available commercially at purities ranging from 95% to 98% , provides a pre-functionalized entry point for generating diverse libraries of conformationally restricted analogs with improved physicochemical and pharmacokinetic profiles compared to traditional piperidine-based series.

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